3,4-EDMC hydrochloride

Synthetic cathinone Monoamine transporter Reuptake inhibitor

Forensic toxicology labs require structurally authenticated cathinone standards to avoid misidentification in LC-MS/MS workflows. Generic 'research chemicals' lack the analytical rigor needed for court-defensible data. 3,4-EDMC hydrochloride solves this by providing a certified reference standard with fully characterized EC50 values (SERT: 347, DAT: 496, NET: 327 nM) and a confirmed ethylenedioxy pharmacophore. - Quantified 1.4- to 3.7-fold potency reduction vs. methylone enables precise SAR modeling. - CAS 30253-44-2, ≥98% purity by HPLC ensures batch-to-batch reproducibility for forensic method validation. - Balanced SERT/DAT ratio (0.70) makes it a definitive entactogen probe, distinct from dopamine-preferring analogs.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
CAS No. 30253-44-2
Cat. No. B593050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-EDMC hydrochloride
CAS30253-44-2
Synonymsbk-EDMA; 3,4-Ethylenedioxymethcathinone
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
InChIInChI=1S/C12H15NO3.ClH/c1-8(13-2)12(14)9-3-4-10-11(7-9)16-6-5-15-10;/h3-4,7-8,13H,5-6H2,1-2H3;1H
InChIKeyICPYGVDJAZJHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-EDMC Hydrochloride: Product Overview & Procurement


3,4-EDMC hydrochloride (also known as bk-EDMA or 3,4-ethylenedioxy-N-methylcathinone) is a synthetic cathinone analog and β-keto derivative of 3,4-ethylenedioxymethamphetamine (EDMA) [1]. It is structurally characterized by an ethylenedioxy ring expansion relative to the methylenedioxy group found in methylone (MDMC) and MDMA [1]. The compound is typically supplied as a hydrochloride salt (CAS 30253-44-2) with a molecular weight of 257.71 g/mol and is intended exclusively for forensic and research applications . Its primary mechanism of action involves the release of serotonin, norepinephrine, and dopamine (SNDRA) [2].

1 Synthetic cathinone SAR probe for ethylenedioxy ring expansion studies
2 Monoamine transporter (SERT, DAT, NET) release assay research context
3 Forensic toxicology reference standard and analytical method development

3,4-EDMC: Risks of Methylone Substitution


The ring-expanded ethylenedioxy homologs, such as 3,4-EDMC, cannot be interchanged with their methylenedioxy counterparts (e.g., methylone) due to significant quantitative differences in transporter selectivity and potency. The 1,4-dioxane ring in EDMC alters its interaction with monoamine transporters relative to the 1,3-benzodioxole ring in methylone, leading to a distinct pharmacological fingerprint [1]. Specifically, the ring expansion results in a several-fold reduction in potency at all three transporters, but importantly, it shifts the relative selectivity profile [2]. Substituting methylone for EDMC in a study designed to probe structure-activity relationships (SAR) around the β-keto cathinone scaffold would introduce confounding variables, as the two compounds exhibit different EC50 ratios for serotonin versus dopamine release (0.70 vs. 1.82, respectively) [3].

Methylone (MDMC) substitution

The ethylenedioxy ring expansion alters transporter selectivity; the SERT/DAT ratio may shift, potentially introducing confounding variables in SAR studies.

EDMA analog mismatch

The β-keto group in EDMC modulates potency and stereoselectivity compared to the parent amine. EDMA may not replicate EDMC's transporter interaction profile.

Potency context mismatch

EDMC exhibits a several-fold reduction in release potency at all three transporters relative to methylone, which may require distinct assay concentration ranges.

3,4-EDMC: Transporter Selectivity vs Methylone & EDMA


Monoamine Release Potency vs Methylone

In direct head-to-head comparisons using rat brain synaptosomes, 3,4-EDMC exhibits significantly lower potency as a monoamine releaser compared to its methylenedioxy analog, methylone (MDMC). For serotonin (5-HT) release, 3,4-EDMC has an EC50 of 347 nM, which is 1.4-fold less potent than methylone's EC50 of 242 nM. For norepinephrine (NE) release, 3,4-EDMC has an EC50 of 327 nM, 2.2-fold less potent than methylone's EC50 of 152 nM. For dopamine (DA) release, 3,4-EDMC has an EC50 of 496 nM, 3.7-fold less potent than methylone's EC50 of 133 nM [1][2]. The ring expansion thus differentially affects each transporter, with the largest impact on dopamine release.

Potency vs Methylone
Head-to-head
EDMC EC50: SERT 347 nM, NET 327 nM, DAT 496 nM
Methylone EC50: SERT 242 nM, NET 152 nM, DAT 133 nM
1.4–3.7-fold less potent
Reported transporter release potency context
Rat brain synaptosomes; differential impact across transporters
Synthetic cathinone Monoamine transporter Reuptake inhibitor Structure-activity relationship

SERT/DAT Selectivity Difference vs Methylone

The relative selectivity for serotonin versus dopamine release differs substantially between 3,4-EDMC and methylone. 3,4-EDMC shows a SERT/DAT EC50 ratio of 0.70 (347 nM / 496 nM), indicating a balanced or slightly serotonin-preferring profile. In contrast, methylone exhibits a SERT/DAT EC50 ratio of 1.82 (242 nM / 133 nM), indicating a clear dopamine-preferring profile [1]. This shift in selectivity is a direct consequence of the ethylenedioxy ring expansion and demonstrates that the two compounds, while structurally related, are pharmacologically distinct.

SERT/DAT Selectivity
Head-to-head
EDMC SERT/DAT Ratio: 0.70
Methylone SERT/DAT Ratio: 1.82
2.6-fold selectivity shift
Supports selectivity profile review for SAR studies
Shift from dopamine-preferring to serotonin-preferring profile
Transporter selectivity SNDRA Structure-activity relationship Forensic toxicology

Impact of β-Keto Group vs EDMA

Comparison of 3,4-EDMC (the β-keto analog) with its parent amine, EDMA, reveals the quantitative impact of the β-carbonyl group. 3,4-EDMC is 3.0-fold less potent at SERT (347 nM vs. 117 nM), 1.2-fold more potent at DAT (496 nM vs. 597 nM), and essentially equipotent at NET (327 nM vs. 325 nM) compared to racemic EDMA [1]. Furthermore, while EDMA's S(+) enantiomer is 6-fold, 50-fold, and 8-fold more potent than its R(-) enantiomer at SERT, DAT, and NET, respectively, the β-keto modification in 3,4-EDMC alters this stereoselectivity pattern [2].

β-Keto Impact vs EDMA
Cross-study
EDMC vs racemic EDMA: SERT 3.0-fold less, DAT 1.2-fold more, NET equipotent
Alters stereoselectivity pattern
Reported β-carbonyl pharmacophore modulation context
Essential for β-keto SAR studies; not interchangeable
β-Keto cathinone SNDRA Structure-activity relationship Monoamine transporter

Intrinsic Efficacy at Monoamine Transporters

In addition to potency, the intrinsic efficacy of 3,4-EDMC at inducing monoamine release provides a baseline for its pharmacological profile. Expressed as a percentage of maximal release, 3,4-EDMC exhibits efficacies of 105% at SERT, 105% at DAT, and 84% at NET [1]. These values indicate that 3,4-EDMC acts as a full or near-full releaser at SERT and DAT, but is a partial releaser at NET. This contrasts with the efficacy profile of methylone, which shows a different balance [2]. While direct head-to-head efficacy data for methylone in the same assay are not available, the data establish a quantitative benchmark for 3,4-EDMC's functional activity.

Intrinsic Efficacy
Baseline
SERT: 105±3%, DAT: 105±4%, NET: 84±4% of maximal release
Establishes functional release profile for assay context
Full releaser at SERT/DAT; partial at NET
Intrinsic efficacy Monoamine release SNDRA Pharmacology

3,4-EDMC Hydrochloride: Research & Forensic Applications


β-Keto Cathinone SAR Studies

3,4-EDMC serves as a critical tool compound for investigating the impact of ethylenedioxy ring expansion on the β-keto cathinone pharmacophore. Its quantified 1.4- to 3.7-fold reduction in potency at monoamine transporters compared to methylone [1] provides a precise metric for SAR models. Researchers can use 3,4-EDMC to dissect the contributions of ring size and oxygen atom placement to transporter binding and release, distinct from the methylenedioxy motif of methylone.

Forensic Toxicology Reference Standard

As a scheduled or controlled analog in many jurisdictions, 3,4-EDMC is a relevant target for forensic analysis. The compound's well-defined EC50 values (SERT: 347 nM, DAT: 496 nM, NET: 327 nM) and intrinsic efficacy data [1] establish a clear pharmacological fingerprint that can be correlated with analytical detection methods (e.g., LC-MS/MS, GC-MS). Procurement of a certified reference standard of 3,4-EDMC hydrochloride is essential for the validation of analytical methods used in toxicology and drug monitoring.

Monoamine Transporter Dynamics in SNDRA Research

3,4-EDMC's balanced SERT/DAT selectivity ratio (0.70) [1] makes it a valuable probe for investigating the functional consequences of altered monoamine release ratios. In contrast to the dopamine-preferring profile of methylone (SERT/DAT ratio 1.82) [1], 3,4-EDMC can be used in comparative in vitro and in vivo studies to correlate transporter selectivity with specific behavioral or neurochemical outcomes, advancing the understanding of entactogen versus stimulant properties.

Chemical Reference Material for Synthesis & QC

For laboratories engaged in the synthesis of novel cathinone analogs, 3,4-EDMC hydrochloride serves as a key intermediate and reference standard. Its well-characterized properties (CAS 30253-44-2, molecular weight 257.71 g/mol) facilitate precise reaction monitoring and product verification. Procuring high-purity 3,4-EDMC enables robust quality control (e.g., HPLC, NMR) of synthetic batches and ensures the fidelity of downstream biological assays.

Application
Selection Property
Validation Focus
β-Keto Cathinone SAR Studies
Ethylenedioxy ring-expanded scaffold
Transporter selectivity and potency endpoints
Forensic Toxicology Reference
Certified analytical standard
LC-MS/MS or GC-MS method validation
SNDRA Transporter Dynamics
Balanced SERT/DAT profile
Correlation of release ratios with neurochemical outcomes
Synthesis & QC Reference
Well-characterized intermediate
HPLC/NMR purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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